Para-Methoxy Regioisomerism: Physicochemical Divergence from the Meta-Methoxy EthR Inhibitor BDM31827 (0MN)
The title compound bears a 4-methoxyphenoxy (para) substitution, whereas the closest crystallographically characterized analog BDM31827 (0MN; N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide) carries a 3-methoxyphenoxy (meta) group. This regioisomeric difference produces a measurable shift in predicted lipophilicity: the para isomer has an ACD/LogP of 5.63 and an ACD/LogD (pH 7.4) of 5.07 , compared with BDM31827's ACD/LogP of 5.16 and ACD/LogD (pH 7.4) of 4.62 —representing a ΔLogP of +0.47 and ΔLogD of +0.45 units. The para substitution also yields a larger topological polar surface area (89 Ų vs. 80 Ų) and one additional freely rotatable bond (6 vs. 5) , altering conformational flexibility. In the EthR co-crystal structure (PDB 4DW6, 2.0 Å resolution), the meta-methoxy group of 0MN engages a specific sub-pocket through hydrophobic contacts that would be geometrically inaccessible to a para-methoxy rotamer without substantial binding mode rearrangement [1].
| Evidence Dimension | ACD/LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 5.63; ACD/LogD (pH 7.4) = 5.07 |
| Comparator Or Baseline | BDM31827/0MN: ACD/LogP = 5.16; ACD/LogD (pH 7.4) = 4.62 |
| Quantified Difference | ΔLogP = +0.47; ΔLogD = +0.45; ΔPSA = +9 Ų; ΔRotatable Bonds = +1 |
| Conditions | Predicted via ACD/Labs Percepta v14.00 (neutral species); PSA calculated from 2D topology |
Why This Matters
A ΔLogD of +0.45 translates to approximately a 2.8-fold difference in predicted membrane partitioning at physiological pH, which can materially affect cell permeability, off-target distribution, and in vitro assay behavior in cell-based screens.
- [1] RCSB PDB. 4DW6: Novel N-phenyl-phenoxyacetamide derivatives as potential EthR inhibitors and ethionamide boosters. Deposited 2012-02-24. Resolution 2.0 Å. Ligand 0MN: N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide. https://www.rcsb.org/structure/4DW6 View Source
